molecular formula C16H20N2O3S B2410914 1-(Furan-2-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-3-ylmethyl)urea CAS No. 2034536-97-3

1-(Furan-2-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-3-ylmethyl)urea

Cat. No.: B2410914
CAS No.: 2034536-97-3
M. Wt: 320.41
InChI Key: XHJXWRIASAFLKC-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-3-ylmethyl)urea is a complex organic compound featuring multiple heterocyclic rings, including furan, tetrahydrofuran, and thiophene

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the furan and thiophene derivatives. These intermediates are then reacted with tetrahydrofuran derivatives under controlled conditions. Common reagents include strong bases and coupling agents to facilitate the formation of the urea linkage.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure consistency and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromyl chloride are used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation: Formation of corresponding carbonyl compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific biological pathways.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • 1-(Furan-2-ylmethyl)urea: Similar structure but lacks the tetrahydrofuran and thiophene components.

  • 1-(Thiophen-3-ylmethyl)urea: Similar structure but lacks the furan and tetrahydrofuran components.

  • 1-(Tetrahydrofuran-2-yl)methyl)urea: Similar structure but lacks the furan and thiophene components.

Uniqueness: The presence of all three heterocyclic rings in 1-(Furan-2-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-3-ylmethyl)urea makes it unique compared to its simpler analogs. This complexity can lead to enhanced biological activity and broader applicability in various fields.

This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique structure and diverse applications make it a valuable compound for further exploration and development.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-(oxolan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c19-16(17-9-14-3-1-6-20-14)18(10-13-5-8-22-12-13)11-15-4-2-7-21-15/h2,4-5,7-8,12,14H,1,3,6,9-11H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJXWRIASAFLKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)N(CC2=CSC=C2)CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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